Boc-NH-PEG1-CH2COOH

Catalog No.
S544676
CAS No.
142929-49-5
M.F
C9H17NO5
M. Wt
219.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-PEG1-CH2COOH

CAS Number

142929-49-5

Product Name

Boc-NH-PEG1-CH2COOH

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetic acid

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)

InChI Key

UPBQMAHYLWJGDW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG1-CH2CO2H

Canonical SMILES

CC(C)(C)OC(=O)NCCOCC(=O)O

The exact mass of the compound 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid is 219.1107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Boc-NH-PEG1-CH2COOH is a heterobifunctional linker featuring a single, defined-length polyethylene glycol (PEG) unit, terminated by an acid-labile Boc-protected amine and a carboxylic acid. As a discrete PEG (dPEG®) reagent, it provides a precise molecular weight and structure, eliminating the batch-to-batch variability associated with traditional, polydisperse PEG polymers. This monodispersity is critical for reproducible synthesis and characterization of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where linker length directly impacts performance. Its primary function is to serve as a short, hydrophilic spacer, connecting molecular entities while enabling specific, sequential reaction schemes.

Substituting this compound is rarely a one-to-one exchange, introducing significant process and performance risks. Replacing the Boc protecting group with an Fmoc group necessitates a complete reversal of the deprotection strategy from acidic to basic conditions, invalidating established synthesis protocols. Using a longer PEG linker (e.g., PEG2, PEG4) alters the spatial distance between conjugates, which can critically impair or abolish biological activity in precisely engineered constructs like PROTACs. Opting for a non-PEG alkyl linker of similar length eliminates the key hydrophilicity benefit, potentially causing poor aqueous solubility, aggregation of the final conjugate, and altered pharmacokinetic profiles. Finally, using a less-defined, polydisperse PEG mixture instead of this discrete compound introduces analytical complexity and compromises batch-to-batch reproducibility, a critical failure point in regulated therapeutic development.

Process Compatibility: Enables Use of Base-Sensitive Substrates Where Fmoc-Linkers Fail

The Boc protecting group is stable under basic and nucleophilic conditions where the common alternative, Fmoc, is rapidly cleaved. The Boc group requires strong acid, typically trifluoroacetic acid (TFA), for removal, while Fmoc is removed with mild base, typically 20% piperidine in DMF. This chemical orthogonality is not a trivial difference; it is a primary process design choice. A synthetic route involving base-sensitive functionalities (e.g., certain esters, base-labile protecting groups elsewhere on the molecule) is incompatible with an Fmoc-protected linker, making the Boc-protected version essential for process viability.

Evidence DimensionDeprotection Reagent pH
Target Compound DataStable (Requires strongly acidic conditions, pH <2, for deprotection)
Comparator Or BaselineFmoc-NH-PEG1-CH2COOH: Labile (Cleaved under mild basic conditions, pH >10)
Quantified DifferenceOrthogonal chemical stability, enabling synthesis with base-sensitive functional groups.
ConditionsStandard solid-phase or solution-phase peptide synthesis deprotection protocols.

This allows for multi-step synthetic routes where base-labile groups must be preserved, a common requirement that makes Fmoc-protected linkers unsuitable.

Improved Aqueous Handling: PEG Unit Confers Hydrophilicity Lacking in Alkyl Linker Analogs

The single ethylene glycol unit provides a distinct hydrophilic advantage over purely aliphatic linkers, such as Boc-6-aminohexanoic acid. PEG linkers are known to improve the aqueous solubility of conjugated molecules, a critical factor for bioconjugation reactions often performed in aqueous buffers and for preventing aggregation of hydrophobic payloads. In contrast, alkyl linkers are more hydrophobic, which can lead to poor solubility, reduced conjugation efficiency in aqueous media, and potentially unfavorable pharmacokinetic profiles for the final product. This makes Boc-NH-PEG1-CH2COOH a more suitable choice when working with biomolecules or poorly soluble small molecules.

Evidence DimensionPhysicochemical Property
Target Compound DataHydrophilic (due to ethylene glycol unit)
Comparator Or BaselineAlkyl Linkers (e.g., Boc-6-aminohexanoic acid): Hydrophobic
Quantified DifferenceQualitatively higher aqueous solubility and reduced aggregation tendency vs. alkyl chain comparators.
ConditionsAqueous buffer systems typical for bioconjugation (e.g., PBS).

Superior solubility in aqueous buffers simplifies handling, improves reaction efficiency for bioconjugation, and reduces the risk of product aggregation.

Manufacturing Reproducibility: Defined Molecular Weight Ensures Lot-to-Lot Consistency Unlike Polydisperse PEGs

As a discrete PEG (dPEG®) compound, Boc-NH-PEG1-CH2COOH has a precise, single molecular weight (219.23 g/mol). This is a fundamental structural advantage over conventional, polydisperse PEGs, which are mixtures of various chain lengths and have an average molecular weight. The use of a monodisperse linker eliminates a significant source of batch-to-batch variability in the final conjugate, simplifying purification, characterization (e.g., by mass spectrometry), and regulatory documentation. High-purity (>98%) discrete PEGs are standard for therapeutic development where reproducibility is non-negotiable.

Evidence DimensionPolydispersity Index (PDI)
Target Compound Data1.0 (Monodisperse)
Comparator Or BaselineConventional PEG polymers: >1.0 (Polydisperse)
Quantified DifferenceElimination of molecular weight distribution, ensuring structural homogeneity.
ConditionsStandard material characterization (e.g., GPC, Mass Spectrometry).

Ensures consistent product quality and simplifies analytical characterization, which is critical for reproducible research and GMP-compliant manufacturing.

Multi-Step Synthesis of Payloads with Base-Sensitive Functional Groups

This linker is the indicated choice when the synthetic route for a payload or biomolecule requires the use of strong bases or nucleophiles that would prematurely cleave an Fmoc-protected analog. The stability of the Boc group ensures the amine remains protected until the desired acidic deprotection step, preserving the integrity of the molecule.

Conjugation of Hydrophobic Small Molecules in Aqueous Media

Ideal for use as the initial hydrophilic handle when conjugating poorly soluble small-molecule drugs (e.g., kinase inhibitors for PROTAC synthesis) to proteins or other biomolecules. The PEG unit improves solubility and handling in the aqueous buffers required for bioconjugation, preventing aggregation and improving reaction yields compared to purely aliphatic linkers.

Development and Scale-Up of PROTACs and ADCs Requiring High Purity and Reproducibility

This compound is essential for programs where lot-to-lot consistency is paramount. As a discrete, single-molecular-weight linker, it yields a homogeneous final product that is easier to purify and characterize by mass spectrometry, streamlining process development and quality control for therapeutic candidates.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

219.11067264 Da

Monoisotopic Mass

219.11067264 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-5-Amino-3-oxapentanoic acid

Dates

Last modified: 08-15-2023
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

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